N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropane carboxamide group attached to the oxadiazole ring, which is further substituted with a 3,4-diethoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 3,4-diethoxyphenyl group: This step often involves the use of a suitable electrophilic aromatic substitution reaction.
Attachment of the cyclopropane carboxamide group: This can be done through a coupling reaction, such as the use of a cyclopropane carboxylic acid derivative with an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: This compound has methoxy groups instead of ethoxy groups, which may affect its chemical reactivity and biological activity.
N-(5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: The presence of hydroxy groups can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-3-21-12-8-7-11(9-13(12)22-4-2)15-18-19-16(23-15)17-14(20)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCORSKHASZMVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.